molecular formula C18H29BrN2O9 B14767830 2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate

2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate

Cat. No.: B14767830
M. Wt: 497.3 g/mol
InChI Key: YIOVDOKPDMVMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate involves multiple steps. One common method includes the reaction of 3-(2-{2-[2-(2-methylamino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid with bromoacetic acid 2,5-dioxopyrrolidin-1-yl ester in the presence of dichloromethane (DCM) and diisopropylethylamine (DIEA) at room temperature . The reaction mixture is then purified by flash chromatography to obtain the desired product as a white solid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using techniques such as NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-bromo-3-methyl-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate involves the formation of stable amide bonds with primary amines. This reaction occurs through a nucleophilic substitution mechanism, where the bromine atom is replaced by the amine group . The compound can also act as a cross-linking agent, modifying lysine residues in proteins .

Properties

Molecular Formula

C18H29BrN2O9

Molecular Weight

497.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C18H29BrN2O9/c1-20(17(24)14-19)5-7-27-9-11-29-13-12-28-10-8-26-6-4-18(25)30-21-15(22)2-3-16(21)23/h2-14H2,1H3

InChI Key

YIOVDOKPDMVMCM-UHFFFAOYSA-N

Canonical SMILES

CN(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.